molecular formula C12H11NO2S B157791 N-Phenylbenzenesulfonamide CAS No. 1678-25-7

N-Phenylbenzenesulfonamide

Cat. No. B157791
Key on ui cas rn: 1678-25-7
M. Wt: 233.29 g/mol
InChI Key: XAUGWFWQVYXATQ-UHFFFAOYSA-N
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Patent
US07202367B2

Procedure details

Example 2.1 was repeated, using 14.4 mg of cuprous oxide (0.1 mmoles), 117 mg of Chxn-Py-Al (0.4 mmoles), 472 mg of benzenesulphonamide (3 mmoles), 224 μl of iodobenzene (2 mmoles), 1.04 g of caesium carbonate (3.2 mmoles), 600 mg of ground and activated 3 Å molecular sieve and 1.6 ml of DMF.
[Compound]
Name
cuprous oxide
Quantity
14.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step Two
Quantity
472 mg
Type
reactant
Reaction Step Three
Quantity
224 μL
Type
reactant
Reaction Step Four
Name
caesium carbonate
Quantity
1.04 g
Type
reactant
Reaction Step Five
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH2:10])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[C:12]1([NH:10][S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:9])=[O:8])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
cuprous oxide
Quantity
14.4 mg
Type
reactant
Smiles
Step Two
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Smiles
Step Three
Name
Quantity
472 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Step Four
Name
Quantity
224 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Five
Name
caesium carbonate
Quantity
1.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Six
Name
Quantity
1.6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07202367B2

Procedure details

Example 2.1 was repeated, using 14.4 mg of cuprous oxide (0.1 mmoles), 117 mg of Chxn-Py-Al (0.4 mmoles), 472 mg of benzenesulphonamide (3 mmoles), 224 μl of iodobenzene (2 mmoles), 1.04 g of caesium carbonate (3.2 mmoles), 600 mg of ground and activated 3 Å molecular sieve and 1.6 ml of DMF.
[Compound]
Name
cuprous oxide
Quantity
14.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step Two
Quantity
472 mg
Type
reactant
Reaction Step Three
Quantity
224 μL
Type
reactant
Reaction Step Four
Name
caesium carbonate
Quantity
1.04 g
Type
reactant
Reaction Step Five
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([NH2:10])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[C:12]1([NH:10][S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:9])=[O:8])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
cuprous oxide
Quantity
14.4 mg
Type
reactant
Smiles
Step Two
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Smiles
Step Three
Name
Quantity
472 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N
Step Four
Name
Quantity
224 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Five
Name
caesium carbonate
Quantity
1.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Six
Name
Quantity
1.6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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